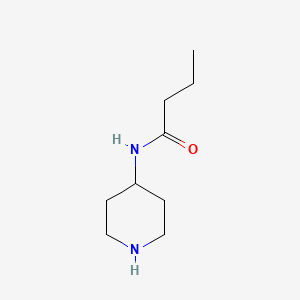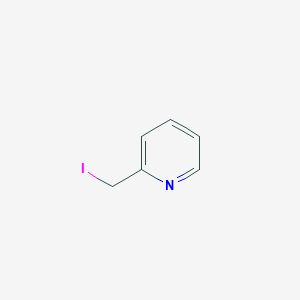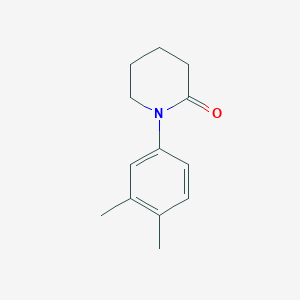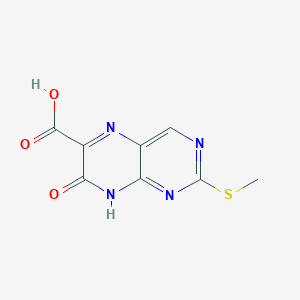
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₉FO. It is a fluorinated cyclohexanone derivative, which is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one typically involves the fluorination of a cyclohexanone derivative. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination Reaction: Starting with a cyclohexanone derivative, a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one include other fluorinated cyclohexanones and alkylated cyclohexanones. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example:
4-(2-Methylbutan-2-yl)cyclohexan-1-one: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoro-4-(tert-butyl)cyclohexan-1-one: Similar fluorinated structure but with a different alkyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine and alkyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H19FO |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
2-fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H19FO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
PPWSTKCNTMEFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(=O)C(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15260073.png)
![{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)


![4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15260118.png)




![1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol](/img/structure/B15260137.png)

![(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15260152.png)


